molecular formula C20H17NO6 B14161051 7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one CAS No. 400786-21-2

7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one

Cat. No.: B14161051
CAS No.: 400786-21-2
M. Wt: 367.4 g/mol
InChI Key: OAEASLUFQUYPMP-UHFFFAOYSA-N
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Description

7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core, which is fused with a dimethoxy-substituted isobenzofuran moiety. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone core, followed by the introduction of the isobenzofuran moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanisms.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit specific molecular targets involved in cancer progression.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s ability to interfere with cellular processes, such as cell division and apoptosis, underlies its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Noscapine: A natural compound with a similar isobenzofuran structure, known for its antitussive and anticancer properties.

    Peloruside A: A compound that binds to β-tubulin and stabilizes microtubules, similar to the action of 7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one.

    Laulimalide: Another microtubule-stabilizing agent with structural similarities to the compound .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

400786-21-2

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

7-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-methylchromen-2-one

InChI

InChI=1S/C20H17NO6/c1-10-8-16(22)26-15-9-11(4-5-12(10)15)21-19-13-6-7-14(24-2)18(25-3)17(13)20(23)27-19/h4-9,19,21H,1-3H3

InChI Key

OAEASLUFQUYPMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC3C4=C(C(=C(C=C4)OC)OC)C(=O)O3

Origin of Product

United States

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